2-Amino-N-methoxy-N-methylpropanamide
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Overview
Description
2-Amino-N-methoxy-N-methylpropanamide is an organic compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methoxy-N-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanamide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-N-methoxy-N-methylpropanamide is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methylpropanamide
- 2-Methoxy-N-methylpropanamide
- N-Methoxy-N-methylalaninamide
Uniqueness
2-Amino-N-methoxy-N-methylpropanamide is unique due to the presence of both an amino group and a methoxy group on the same molecule. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-methoxy-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-4(6)5(8)7(2)9-3/h4H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCIUWVKMXBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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